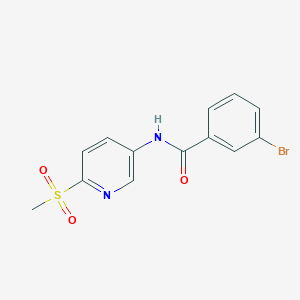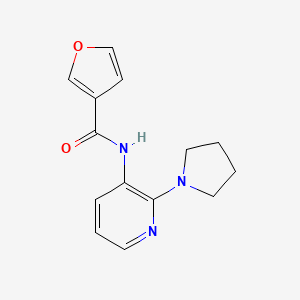![molecular formula C13H11BrClNOS B7527193 N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide is a chemical compound that has gained attention in the scientific community due to its potential in medicinal chemistry. This compound belongs to the class of benzamide derivatives and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide involves the inhibition of specific enzymes that play a crucial role in disease progression. The compound binds to the active site of these enzymes and prevents their activity, thereby slowing down or halting the progression of the disease.
Biochemical and physiological effects:
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. The compound has also been found to regulate the levels of certain neurotransmitters in the brain, which may help in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide in lab experiments include its potent inhibitory activity against specific enzymes, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, the limitations include the complex synthesis process, the need for specialized equipment and expertise, and the high cost of the compound.
Zukünftige Richtungen
The potential of N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide in medicinal chemistry is vast, and there are numerous future directions that can be explored. These include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic and pharmacodynamic properties, and the exploration of its potential in the treatment of other diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on the human body.
Conclusion:
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide is a promising compound that has shown potential in medicinal chemistry. Its potent inhibitory activity against specific enzymes and its ability to cross the blood-brain barrier make it an attractive candidate for the treatment of various diseases. However, further research is needed to fully understand the compound's mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The most commonly used method involves the reaction of 4-bromothiophen-2-ylmethanamine with 3-chloro-N-methylbenzamide in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide has been extensively studied for its potential in medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNOS/c1-16(7-12-6-10(14)8-18-12)13(17)9-3-2-4-11(15)5-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKKQMGQBHVNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)

![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)








![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)